molecular formula C14H12N2O2 B2580936 3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid CAS No. 1706446-81-2

3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid

Cat. No. B2580936
CAS RN: 1706446-81-2
M. Wt: 240.262
InChI Key: CVKFLVALSZVGJC-UHFFFAOYSA-N
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Description

“3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid” is a chemical compound with the molecular weight of 238.25 . It is also known as (E)-3-(9H-pyrido[3,4-b]indol-3-yl)acrylic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Indole-3-propionic acid can be obtained from tryptophan by deamination reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10N2O2/c17-14(18)6-5-9-7-11-10-3-1-2-4-12(10)16-13(11)8-15-9/h1-8,16H,(H,17,18)/b6-5+ . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Comprehensive Review of α-Carboline Alkaloids

The α-carboline alkaloids, including 3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid , represent a significant class of compounds in medicinal chemistry. These compounds exhibit a broad spectrum of bioactivities due to their unique structural framework, which consists of a pyridine ring fused with an indole backbone. Recent studies have underscored their potential in antitumor, antimicrobial, anti-Alzheimer’s disease, anti-atherosclerosis, and antioxidant applications. The exploration of their biological activities, alongside the identification of targets and main structure-activity relationships (SARs), has opened new avenues for drug discovery and development. This comprehensive analysis provides insights into the challenges and future directions for research on α-carbolines, highlighting their versatility and promising prospects in medicinal chemistry (Li et al., 2022).

Indole Synthesis and Classification

The synthesis and classification of indoles, including This compound , have been extensively reviewed, providing a comprehensive framework for the classification of all indole syntheses. The methodology for indole construction has been critically analyzed, illustrating various synthetic strategies and highlighting significant contributions in this area. This review serves as a valuable resource for understanding the current state of the art in indole synthesis, offering a foundation for future research and development efforts in this domain (Taber & Tirunahari, 2011).

Biotechnological Routes from Biomass

The utilization of lactic acid from biomass for the synthesis of valuable chemicals presents a sustainable approach to green chemistry. This methodology allows for the production of compounds such as pyruvic acid, acrylic acid, and lactate ester from lactic acid via chemical and biotechnological routes. Such processes not only offer environmentally friendly alternatives but also underscore the potential of biomass as a feedstock for the production of chemicals with significant applications in drug synthesis and other fields (Gao, Ma, & Xu, 2011).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived entirely from biomass, serves as a key building block chemical with versatile applications in drug synthesis. Its unique functional groups facilitate the synthesis of a wide array of value-added chemicals and medicinally active functional groups. The utilization of LEV in cancer treatment, medical materials, and other medical fields highlights its potential to reduce the cost of drug synthesis, simplify synthesis steps, and contribute to cleaner reaction processes. This review emphasizes the importance of LEV and its derivatives in the advancement of medicinal chemistry and drug development (Zhang et al., 2021).

properties

IUPAC Name

3-(9H-pyrido[3,4-b]indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-14(18)6-5-9-7-11-10-3-1-2-4-12(10)16-13(11)8-15-9/h1-4,7-8,16H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKFLVALSZVGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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